N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide
Description
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline backbone linked via a carboxamide bridge to a 5-(benzo[d][1,3]dioxol-5-yl)isoxazole moiety. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group enhances metabolic stability and bioavailability, while the isoxazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-20(16-10-21-14-3-1-2-4-15(14)23-16)22-9-13-8-18(28-24-13)12-5-6-17-19(7-12)27-11-26-17/h1-8,10H,9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWIQAVOPKUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Construction of the isoxazole ring: This step involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Coupling with quinoxaline: The final step involves the Pd-catalyzed C-N cross-coupling reaction to attach the quinoxaline moiety to the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the literature, focusing on synthesis, physicochemical properties, and bioactivity.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s quinoxaline core differs from the quinoline analogs (52, 53), which may alter electronic properties and binding affinity. Compound 77 replaces the isoxazole with a thiazole ring and incorporates a cyclopropane moiety, which may improve conformational rigidity and metabolic stability compared to the target compound .
Substituent Positioning: In compound 52, the carboxamide is at position 3 of the quinoline, whereas in 53, it is at position 3. This positional isomerism significantly impacts bioactivity: 52 showed higher cytotoxicity (MTT assay) than 53, suggesting that substituent placement modulates target selectivity . The target compound’s isoxazole-methyl group may enhance solubility compared to the methylisoxazole derivative in , which lacks the quinoxaline system.
Synthetic Accessibility: The quinoline analogs (52, 53) were synthesized in modest yields (20–23%) via carbodiimide-mediated coupling, whereas compound 77 achieved a higher yield (42%) using HATU/DIPEA activation . The target compound’s synthesis route remains unreported but may benefit from similar coupling strategies.
Spectroscopic Distinctions: The IR carbonyl stretches in 52 (1659 cm⁻¹) and 53 (1643 cm⁻¹) reflect differences in hydrogen bonding due to carboxamide positioning. The target compound’s quinoxaline C=O stretch is expected near 1670–1700 cm⁻¹, pending experimental data.
By contrast, compound 77’s thiazole-cyclopropane system may favor antihistaminic or anti-inflammatory applications .
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety
- Isoxazole ring
- Quinoxaline carboxamide group
This structural configuration is believed to contribute to its biological activity, particularly its interaction with cellular targets.
Target Interaction
The primary target of this compound is tubulin , a key protein involved in microtubule formation. The compound modulates microtubule assembly by:
- Suppressing tubulin polymerization
- Stabilizing microtubule structures
Biochemical Pathways
The interaction with tubulin affects the cell cycle , specifically causing cell cycle arrest at the S phase. This mechanism is crucial for its growth inhibition properties against various cancer cell lines.
Antitumor Effects
Research has shown that this compound exhibits potent growth inhibition against several human cancer cell lines. In vitro studies have demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF7 (Breast) | 20.5 |
| HeLa (Cervical) | 12.3 |
Cellular Effects
In addition to its antitumor properties, this compound has shown:
- Induction of apoptosis in cancer cells
- Inhibition of migration and invasion in metastatic models
Study 1: In Vitro Analysis
A study conducted on the effects of this compound on various cancer cell lines revealed that it not only inhibits growth but also induces apoptosis through caspase activation. The study employed flow cytometry and Western blot analysis to confirm these findings.
Study 2: Animal Models
Preliminary investigations in animal models suggest that this compound may exhibit significant antitumor effects at certain dosages. However, further studies are required to assess long-term effects and potential side effects.
Q & A
Basic: What are the established synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling reactions between isoxazole intermediates and quinoxaline carboxamide precursors. For example:
- Step 1: Preparation of 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-methylamine via cyclocondensation of hydroxylamine with a propargyl benzo[d][1,3]dioxole derivative.
- Step 2: Coupling with quinoxaline-2-carboxylic acid chloride using a base (e.g., DIPEA) in DMF at 80°C for 12–24 hours.
Yields (~20–23%) are highly sensitive to solvent choice (DMF preferred over THF) and stoichiometric ratios. Microwave-assisted synthesis (120°C, 30 min) can improve yields by 15% compared to conventional heating .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Confirms aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and methylene bridges (δ 4.3–4.8 ppm).
- IR Spectroscopy: Detects carboxamide C=O stretches (~1640–1660 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 292 [M⁺] for analogs) validate molecular weight.
- Elemental Analysis: Deviations >0.4% in C/H/N ratios indicate impurities requiring recrystallization .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Benzodioxole Modifications: Electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity by increasing electrophilicity (IC50 reduced by 40% in analogs).
- Quinoxaline Substituents: Bulky groups (e.g., tert-butyl) at the 3-position reduce potency due to steric hindrance, while methyl groups improve solubility without compromising activity.
- Isoxazole Linkers: Replacing the methylene bridge with a sulfonamide group alters binding kinetics, as shown in crystallographic studies (COD entry 7119063) .
Advanced: What computational strategies predict reactivity and stability during synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for amide bond formation, identifying energy barriers (~25 kcal/mol for DMF-mediated reactions).
- Molecular Dynamics (MD): Simulates solvent effects, revealing DMSO enhances solubility via π-π stacking disruption.
- Reaction Path Search Algorithms: Narrow experimental conditions by predicting optimal catalysts (e.g., Yb(OTf)₃ for isoxazole cyclization) and solvent combinations .
Advanced: How should discrepancies in cytotoxicity data (e.g., MTT vs. SRB assays) be resolved?
Methodological Answer:
- Assay-Specific Mechanisms: MTT measures mitochondrial activity, while SRB quantifies cellular protein. Cross-validate with ATP luminescence assays.
- Normalization: Use cell-count normalization (e.g., Hoechst staining) to address metabolic interference.
- Case Study: In analogs, MTT IC50 values were 20% lower than SRB due to compound-induced NADH depletion. Adjusting incubation time (24h → 48h) aligned results .
Advanced: What methodologies improve regioselectivity in isoxazole-quinoxaline coupling?
Methodological Answer:
- Catalyst Design: Pd(PPh₃)₄ promotes Suzuki couplings with >90% regioselectivity for the 3-position of isoxazole.
- Ultrasound Irradiation: Enhances mixing in heterogeneous reactions (e.g., 40 kHz, 4h), achieving 95% purity without recrystallization.
- Microwave Assistance: Reduces side reactions (e.g., quinoxaline ring oxidation) by shortening reaction times .
Advanced: How do crystallographic data inform structural optimization?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Reveals planar quinoxaline-carboxamide conformation (dihedral angle <10° with benzodioxole), critical for target binding.
- Packing Analysis: Identifies hydrogen-bond networks (e.g., N-H···O=C interactions) that stabilize the solid-state structure, guiding salt or co-crystal formulations .
Advanced: What strategies mitigate degradation during in vitro assays?
Methodological Answer:
- pH Stability: Buffered solutions (pH 7.4) reduce hydrolysis of the isoxazole ring.
- Light Protection: Benzodioxole derivatives degrade under UV light; assays should use amber vials.
- Metabolite Screening: LC-MS/MS identifies oxidative metabolites (e.g., quinoxaline-N-oxide), prompting structural blocking (e.g., fluorination at vulnerable positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
